molecular formula C19H33NO2SSi B14097831 5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol

5-[Tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol

Katalognummer: B14097831
Molekulargewicht: 367.6 g/mol
InChI-Schlüssel: YGEPGWOZZJVTCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol: is a complex organic compound featuring a tert-butyl(dimethyl)silyl group, a thiazole ring, and multiple double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of the thiazole ring. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride for silylation, and various bases and solvents to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the double bonds.

    Reduction: Reduction reactions can target the double bonds, converting them to single bonds.

    Substitution: The thiazole ring and the silyl-protected hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of silyl-protected hydroxyl groups and thiazole rings on biological activity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism by which (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol exerts its effects depends on its interaction with molecular targets. The silyl group can protect the hydroxyl group from unwanted reactions, while the thiazole ring can interact with various biological targets, potentially inhibiting or activating specific pathways.

Vergleich Mit ähnlichen Verbindungen

    tert-Butyldimethylsilyl-protected alcohols: These compounds share the silyl protection but lack the thiazole ring.

    Thiazole-containing compounds: These compounds have the thiazole ring but may not have the silyl protection or the same double bond configuration.

Uniqueness: The combination of the tert-butyl(dimethyl)silyl group, the thiazole ring, and the specific double bond configuration makes (-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol unique. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

Molekularformel

C19H33NO2SSi

Molekulargewicht

367.6 g/mol

IUPAC-Name

5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol

InChI

InChI=1S/C19H33NO2SSi/c1-14(12-21)9-10-18(22-24(7,8)19(4,5)6)15(2)11-17-13-23-16(3)20-17/h9,11,13,18,21H,10,12H2,1-8H3

InChI-Schlüssel

YGEPGWOZZJVTCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CO)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.